molecular formula C6H4Br2ClN B8813353 5-Bromo-3-(bromomethyl)-2-chloropyridine

5-Bromo-3-(bromomethyl)-2-chloropyridine

Cat. No.: B8813353
M. Wt: 285.36 g/mol
InChI Key: PTXDFOPVGOFTTK-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-2-chloropyridine ( 1227574-56-2) is a high-value, multi-functional halopyridine building block in organic synthesis and pharmaceutical research . With a molecular formula of C 6 H 4 Br 2 ClN and a molecular weight of 285.36 g/mol, this compound features a pyridine ring substituted with reactive bromo and chloro groups, making it a versatile scaffold for constructing complex molecules . Its primary research value lies in its application as a key intermediate in cross-coupling reactions and nucleophilic substitutions, which are fundamental to developing active pharmaceutical ingredients (APIs) and other advanced materials . The bromomethyl group at the 3-position is particularly reactive, allowing for further functionalization, such as cyclization or amination, to create novel compound libraries for drug discovery programs. This compound requires careful handling and cold-chain transportation; it must be stored in an inert atmosphere at 2-8°C to preserve its stability and reactivity . It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the detailed Safety Data Sheet (SDS) and adhere to all recommended safety protocols, as the compound is classified as a hazardous chemical .

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2

InChI Key

PTXDFOPVGOFTTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CBr)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Reactivity

Compound Name Molecular Formula Substituent Positions Key Reactivity Synthetic Yield (Example) Reference
This compound C₆H₄Br₂ClN Br (5), CH₂Br (3), Cl (2) Suzuki coupling, alkylation 98% (alkylation step)
5-(Bromomethyl)-2-chloropyridine C₆H₅BrClN CH₂Br (5), Cl (2) Nucleophilic substitution, heterocycle synthesis 62%
4-(Bromomethyl)-2-chloropyridine C₆H₅BrClN CH₂Br (4), Cl (2) Alkylation, triazole synthesis 21%
5-Bromo-2-chloro-3-iodopyridine C₅H₂BrClIN Br (5), Cl (2), I (3) Halogen exchange, cross-coupling Not reported
2-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)pyridine C₇H₄Cl₂F₃NO Cl (2), OCH₂CF₃ (3) Electrophilic substitution Not reported

Key Observations :

  • Reactivity : The presence of bromine at position 5 and chlorine at position 2 creates steric and electronic effects that favor regioselective Suzuki couplings, as seen in the synthesis of M5 positive allosteric modulators (PAMs) .

Key Observations :

  • The bromomethyl group in This compound allows direct functionalization, making it superior to carboxylated or aminated analogs in rapid diversification workflows .

Key Observations :

  • The target compound exhibits high alkylation efficiency (98%) under mild conditions, outperforming analogs requiring harsher protocols .

Preparation Methods

Direct Halogenation of Pyridine Precursors

A widely cited approach involves the bromination of 3-methyl-2-chloropyridine. In this method, the methyl group at the 3-position undergoes radical bromination using reagents such as N-bromosuccinimide (NBS) under ultraviolet light or thermal initiation. Subsequent bromination at the 5-position is achieved via electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Key Reaction Conditions:

  • First Bromination (3-position): NBS (1.2 equiv), benzoyl peroxide (0.1 equiv), in CCl₄ at 80°C for 6–8 hours.

  • Second Bromination (5-position): Br₂ (1.1 equiv), FeBr₃ (0.05 equiv), in dichloromethane at 0–5°C for 2 hours.

This method yields the target compound with approximately 65–70% overall yield, though competing side reactions (e.g., over-bromination or ring degradation) necessitate careful stoichiometric control.

Modular Assembly via Intermediate Substitution

An alternative route begins with 2-chloro-5-bromopyridine, which undergoes free-radical bromomethylation at the 3-position. This is achieved using dibromomethane (CH₂Br₂) and a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Reaction Mechanism:

  • Initiation: AIBN decomposes to generate cyanoalkyl radicals.

  • Propagation: Radicals abstract a hydrogen atom from CH₂Br₂, producing ·CH₂Br.

  • Substitution: The ·CH₂Br radical attacks the 3-position of 2-chloro-5-bromopyridine, forming the bromomethyl group.

This method offers superior regioselectivity (>90%) but requires stringent exclusion of oxygen to prevent radical quenching.

Optimization Strategies for Industrial Scalability

Catalytic System Enhancements

Recent patents highlight the use of triethylamine (TEA) or diisopropylethylamine (DIPEA) as catalysts during chlorination steps to improve reaction rates and reduce byproduct formation. For instance, in the chlorination of 5-bromo-3-(hydroxymethyl)-2-chloropyridine using phosphorus oxychloride (POCl₃), adding TEA (0.6–2.0 equiv) increases the conversion efficiency from 75% to 94%.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates but may promote side reactions at elevated temperatures.

  • Low-temperature regimes (0–10°C) during electrophilic bromination minimize polyhalogenation, as evidenced by a 15% reduction in di-brominated byproducts.

Analytical and Purification Techniques

Chromatographic Characterization

Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard for purity assessment. Typical mobile phases include acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid, achieving baseline separation of the target compound from impurities.

Crystallization Protocols

Recrystallization from n-hexane/ethyl acetate (3:1 v/v) yields colorless crystals with >98% purity. Differential scanning calorimetry (DSC) confirms a melting point of 128–130°C, consistent with literature values.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the two primary synthetic routes:

ParameterDirect HalogenationModular Assembly
Overall Yield65–70%55–60%
RegioselectivityModerate (80%)High (>90%)
ScalabilityIndustrial-scaleLab-scale
Byproduct Formation10–15%5–8%
Reaction Time8–10 hours12–14 hours

Note: Direct halogenation is favored for large-scale production due to shorter reaction times, whereas modular assembly suits applications requiring high regiochemical fidelity.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Bromomethylation

The radical bromomethylation step is prone to Wurtz-type coupling , forming dimeric byproducts. This is suppressed by:

  • Using a 10-fold excess of CH₂Br₂ to outcompete radical recombination.

  • Maintaining reaction temperatures below 80°C to limit radical mobility.

Chlorine Displacement Risks

The electron-withdrawing nature of the adjacent bromine and chlorine atoms renders the 2-position susceptible to nucleophilic attack. Employing dry, aprotic conditions and avoiding protic solvents (e.g., alcohols) prevents hydrolysis of the chlorine substituent .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-(bromomethyl)-2-chloropyridine?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, brominating agents like N-bromosuccinimide (NBS) or molecular bromine in inert solvents (e.g., dichloromethane) under reflux can introduce bromine substituents. Sequential halogenation steps may be required to achieve the desired substitution pattern. Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying substituent positions. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups. X-ray crystallography, using programs like SHELXL, resolves absolute configuration if single crystals are obtained .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard. For higher purity, recrystallization from solvents like ethanol or acetonitrile is recommended. Melting point determination (e.g., mp 70–72°C for analogous chloropyridines) validates purity .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon). Moisture-sensitive brominated derivatives may require desiccants like molecular sieves to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of brominated substituents in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from the bromomethyl group may slow Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Electron-withdrawing chlorine at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution. DFT calculations can model electronic effects, while kinetic studies compare reaction rates under varying conditions .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL for high-resolution refinement. If twinning or disorder occurs, apply restraints (e.g., SIMU/DELU) and validate with R-factor analysis. Compare experimental data with computational models (e.g., Mercury CSD) to identify discrepancies. Multi-temperature crystallography can mitigate thermal motion artifacts .

Q. How can biological activity be systematically evaluated for this compound?

  • Methodological Answer : Conduct in vitro assays (e.g., antimicrobial MIC tests, cytotoxicity via MTT assay). Solubility in DMSO/PBS should be optimized, and stability under physiological pH (1.2–7.4) assessed via HPLC. Structure-activity relationships (SAR) are derived by modifying substituents and testing against target proteins (e.g., kinase inhibition assays) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

  • Methodological Answer : Bromine’s leaving-group ability dominates, but the adjacent chlorine may polarize the pyridine ring, activating specific positions. Isotopic labeling (e.g., ¹⁸O in hydrolysis) tracks reaction pathways. Kinetic isotope effects (KIE) and Hammett plots quantify electronic contributions, while in situ IR monitors intermediate formation .

Q. How to address discrepancies in reported melting points for halogenated pyridines?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs. Reproduce synthesis/purification methods from literature, and cross-validate with elemental analysis. Collaborative inter-laboratory studies reduce measurement biases .

Q. What computational methods predict regioselectivity in further functionalization?

  • Methodological Answer :
    Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. Molecular docking predicts binding preferences in biological targets. Machine learning models trained on halogenated pyridine datasets forecast reaction outcomes, validated by experimental screening .

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